molecular formula C20H23N3O2 B6577495 3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea CAS No. 1207053-12-0

3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea

Cat. No.: B6577495
CAS No.: 1207053-12-0
M. Wt: 337.4 g/mol
InChI Key: NFLZWHWLNSWXJI-UHFFFAOYSA-N
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Description

Apixaban is a direct inhibitor of activated factor X (FXa) and is in development for the prevention and treatment of various thromboembolic diseases . It has an inhibitory constant of 0.08 nM for human FXa, apixaban has greater than 30,000-fold selectivity for FXa over other human coagulation proteases .


Synthesis Analysis

The synthesis of apixaban involved modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .


Molecular Structure Analysis

The molecular formula of apixaban is C20H25N3O3 . It has a p-methoxyphenyl P1, which retained factor Xa binding affinity and good oral bioavailability .


Chemical Reactions Analysis

Apixaban produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM −1 /s approximately and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .


Physical and Chemical Properties Analysis

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion .

Future Directions

Apixaban is in development for the prevention and treatment of various thromboembolic diseases . Its high degree of fXa potency, selectivity, and efficacy, along with its improved pharmacokinetic profile relative to similar compounds, suggest it has potential for future use .

Properties

IUPAC Name

1-[3-(2-oxopiperidin-1-yl)phenyl]-3-(2-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-19-11-4-5-14-23(19)18-10-6-9-17(15-18)22-20(25)21-13-12-16-7-2-1-3-8-16/h1-3,6-10,15H,4-5,11-14H2,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLZWHWLNSWXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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